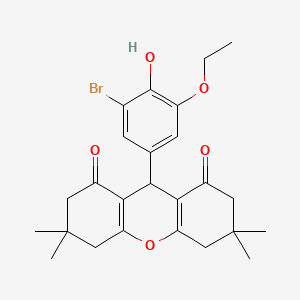![molecular formula C18H13N3OS2 B3436117 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3436117.png)
2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide
Vue d'ensemble
Description
2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide is a heterocyclic compound that contains a pyridine ring substituted with cyano, phenyl, and thiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process involving the condensation of appropriate starting materials. For instance, the reaction of 2-aminothiophene with benzaldehyde and malononitrile can yield the desired pyridine derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with a suitable thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted pyridine with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors involved in cancer cell growth and proliferation.
Pathways: It may interfere with signaling pathways that regulate cell cycle progression, apoptosis, and DNA repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]oxy}acetamide
- 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]amino}acetamide
Uniqueness
- Structural Features : The presence of the sulfanyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
- Biological Activity : Its unique combination of substituents may result in enhanced anticancer activity compared to other derivatives.
Propriétés
IUPAC Name |
2-(3-cyano-6-phenyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c19-10-14-13(16-7-4-8-23-16)9-15(12-5-2-1-3-6-12)21-18(14)24-11-17(20)22/h1-9H,11H2,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWSONBFQNKSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B3436038.png)
![N-benzyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B3436046.png)
![(2-IODOPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3436048.png)

![N-(3,5-DIMETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B3436055.png)
![5-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3436061.png)
![2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3436075.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B3436079.png)
![1-ethyl-N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B3436093.png)
![N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3436096.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3436103.png)

![2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B3436109.png)
